![molecular formula C13H14N2O2 B13882904 1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one is a chemical compound known for its unique structure and properties It features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypyridinone moiety
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one typically involves several steps. One common method includes the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst. This reaction forms a chalcone intermediate, which is then cyclized using hydrogen peroxide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with reagents like methyl iodide, allyl bromide, and benzyl chloride.
Common conditions for these reactions include the use of solvents like acetone or dimethylformamide (DMF) and catalysts such as potassium carbonate. Major products formed from these reactions include alkyl and ester derivatives of the original compound.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase-B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its effects . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one can be compared with other similar compounds, such as:
3-Hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one: This compound also features a dimethylamino group and exhibits similar antifungal properties.
4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-ones: These compounds are known for their monoamine oxidase-B inhibitory activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-14(2)10-3-5-11(6-4-10)15-8-7-12(16)13(17)9-15/h3-9,17H,1-2H3 |
InChI Key |
NSLCYZSXDOWWKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=CC(=O)C(=C2)O |
Origin of Product |
United States |
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